molecular formula C21H17N3O2S B2399555 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 1226453-24-2

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2399555
CAS No.: 1226453-24-2
M. Wt: 375.45
InChI Key: XELCCPTUQWWACC-UHFFFAOYSA-N
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Description

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic compound that features a benzimidazole and pyridine moiety linked via a thioether bond to a methoxyphenyl ethanone group

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-15-10-8-14(9-11-15)19(25)13-27-21-16(5-4-12-22-21)20-23-17-6-2-3-7-18(17)24-20/h2-12H,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELCCPTUQWWACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions One common approach is to start with the synthesis of the benzimidazole and pyridine intermediates, followed by their coupling through a thioether linkage

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ethanone derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways that promote tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against HepG2 liver cancer cells, revealing a significant reduction in cell viability at specific concentrations (IC50 values). Molecular docking studies suggested that it interacts effectively with the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro tests revealed that it possesses activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

This suggests that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Enzyme Inhibition

Another promising application is its potential as an enzyme inhibitor. Research indicates that this compound may inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Case Study : A study focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in regulating cortisol levels and is implicated in metabolic syndrome. The findings suggested that the compound effectively reduces enzyme activity, thereby potentially ameliorating conditions such as obesity and type 2 diabetes.

Mechanism of Action

The mechanism of action of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyridine moieties can form hydrogen bonds and π-π interactions with target proteins, leading to modulation of their activity. The thioether linkage and methoxyphenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-pyridyl)imidazole
  • 2-Phenylpyridine
  • 2-(benzo[b]thiophen-2-yl)pyridine

Uniqueness

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone is unique due to its combination of benzimidazole, pyridine, and methoxyphenyl ethanone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

The compound 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone is a thioether derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound can be broken down into distinct moieties:

  • Benzo[d]imidazole : Known for its role in various biological activities, including anticancer properties.
  • Pyridine : Often associated with neuroactive and anti-inflammatory effects.
  • Methoxyphenyl : Contributes to lipophilicity and may enhance bioavailability.

Anticancer Properties

Research indicates that derivatives of benzo[d]imidazole and pyridine exhibit significant anticancer activity. For instance, compounds containing the benzo[d]imidazole moiety have shown effectiveness against various cancer cell lines, including prostate (DU-145) and breast (MCF-7) cancer cells, with IC50 values ranging from 0.54 to 31.86 μM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
5gDU-1450.68Tubulin inhibition
6fDU-1450.54Apoptosis induction
Compound XMCF-710.00Cell cycle arrest

The anticancer effects are attributed to multiple mechanisms:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Hoechst staining and annexin V-FITC assays confirm that the compound triggers apoptotic pathways, potentially through mitochondrial membrane depolarization and reactive oxygen species (ROS) generation .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the methoxy group and the thioether linkage significantly affect biological activity. For instance:

  • The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity.
  • Substituents on the pyridine ring can modulate the interaction with biological targets, impacting potency.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Study on Thiazole Derivatives : Thiazole-based compounds exhibited potent anticancer properties due to their ability to induce apoptosis in various cancer cell lines .
  • Imidazole-Pyridine Conjugates : These conjugates demonstrated significant cytotoxicity against cancer cells, reinforcing the importance of structural components in enhancing biological activity .

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reagents are involved?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the benzimidazole core using precursors like 1H-benzo[d]imidazole derivatives. For example, hydrazine hydrate and phenyl isocyanate are often employed to construct heterocyclic moieties .
  • Step 2: Introduction of the thioether linkage via alkylation or nucleophilic substitution. For instance, 2-bromo-1-(4-methoxyphenyl)ethanone can act as an alkylating agent to form the thioether bond in high yields (e.g., 91% in analogous compounds) .
  • Step 3: Purification via recrystallization (ethanol or methanol) and characterization using NMR and mass spectrometry .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): Critical for verifying aromatic proton environments (e.g., δ 7.99–8.01 ppm for aromatic protons in similar compounds) and methoxy groups (δ 3.86 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity, especially for intermediates .
  • Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., m/z 282 [M+1] in related structures) .

Advanced: How can researchers optimize reaction yields when synthesizing thioether-linked compounds like this?

  • Catalyst Use: Employ catalysts like piperidine or triethylamine to accelerate nucleophilic substitution reactions .
  • Temperature Control: Maintain reflux conditions (e.g., 30 hours in ethanol for cyclization) to improve reaction efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in recrystallization .
  • Monitoring Intermediates: Use TLC or HPLC to track byproduct formation and adjust stoichiometry .

Advanced: How should researchers resolve contradictions in spectral data between studies?

  • Reproducibility Checks: Repeat synthesis under standardized conditions (e.g., solvent, temperature) to isolate variables affecting NMR shifts .
  • Cross-Validation: Compare data with structurally similar compounds (e.g., benzimidazole derivatives) to identify expected resonance patterns .
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Advanced: How to design a study evaluating this compound’s interaction with biological targets?

  • Target Selection: Prioritize receptors with known affinity for benzimidazole or thioether motifs (e.g., histamine receptors or kinase enzymes) .
  • In Vitro Assays:
    • Binding Affinity: Use fluorescence polarization or surface plasmon resonance (SPR) to measure target binding .
    • Functional Activity: Assess enzyme inhibition (e.g., IC50 determination) in kinase or protease assays .
  • Structural Analysis: Perform molecular docking studies to predict binding modes, referencing PubChem data for analogous compounds .

Advanced: What strategies are effective for structure-activity relationship (SAR) analysis of analogs?

  • Functional Group Variation: Modify the methoxyphenyl or pyridyl groups to assess their impact on bioactivity. For example, replacing the methoxy group with halogens alters electron density and binding .
  • Bioisosteric Replacement: Substitute the thioether linkage with sulfoxide or sulfone groups to study redox stability effects .
  • Data Correlation: Use computational tools (e.g., QSAR models) to correlate structural features (logP, polar surface area) with experimental activity data .

Advanced: How to troubleshoot low yields during purification?

  • Recrystallization Optimization: Adjust solvent ratios (e.g., ethanol/water mixtures) to improve crystal formation .
  • Chromatography: Employ gradient elution in column chromatography to separate closely related byproducts .
  • Acid/Base Extraction: Utilize pH-dependent solubility (e.g., protonating basic nitrogen atoms) to isolate the target compound .

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